molecular formula C16H15N3O2 B4203148 3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B4203148
M. Wt: 281.31 g/mol
InChI Key: VOSULMSUARJZJA-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with a 3-methylbenzyl group and a 2-pyrimidinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinedione core, followed by the introduction of the 3-methylbenzyl and 2-pyrimidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione shares structural similarities with other pyrrolidinedione derivatives, such as:
    • 3-(4-methylbenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
    • 3-(3-methylphenyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione

Uniqueness

The unique combination of the 3-methylbenzyl and 2-pyrimidinyl groups in this compound imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-1-pyrimidin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-4-2-5-12(8-11)9-13-10-14(20)19(15(13)21)16-17-6-3-7-18-16/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSULMSUARJZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 5
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3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 6
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3-(3-Methylbenzyl)-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

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